9-Benzyl-2-chloro-9H-purin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2-chloro-9H-purin-6-ol is a chemical compound with the molecular formula C12H9ClN4O. It belongs to the class of purine derivatives, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-9H-purin-6-ol typically involves the reaction of 6-chloropurine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards, often involving automated systems for recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted purines with functional groups like amines, thiols, or ethers.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-2-chloro-9H-purin-6-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Benzyl-2-chloro-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to alterations in cellular processes and pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 9-Benzyl-6-chloro-9H-purin-2-amine
- 9-Benzyl-2-dimethylamino-9H-purin-6-ol
- 6-Benzylaminopurine
Comparison:
- 9-Benzyl-6-chloro-9H-purin-2-amine: Similar in structure but differs in the position of the chlorine atom, which can lead to different reactivity and biological activity .
- 9-Benzyl-2-dimethylamino-9H-purin-6-ol: Contains a dimethylamino group instead of a chlorine atom, which significantly alters its chemical properties and potential applications .
- 6-Benzylaminopurine: A well-known cytokinin used in plant growth regulation, differing in both structure and primary application compared to 9-Benzyl-2-chloro-9H-purin-6-ol .
This compound stands out due to its unique combination of a benzyl group and a chlorine atom on the purine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H9ClN4O |
---|---|
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
9-benzyl-2-chloro-1H-purin-6-one |
InChI |
InChI=1S/C12H9ClN4O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) |
InChI-Schlüssel |
LQIHZDQWYQABII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.